3-Piperidin-1-ylaniline, also known by its IUPAC name, is a compound characterized by the presence of a piperidine ring attached to an aniline structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis due to its potential bioactive properties and applications in pharmaceuticals.
3-Piperidin-1-ylaniline can be sourced from chemical databases such as PubChem, which provides detailed information regarding its molecular structure, synthesis methods, and properties. The compound is also referenced in various scientific literature and patents that discuss its synthesis and applications.
This compound belongs to the class of piperidine derivatives, which are cyclic amines known for their diverse biological activities. It is classified as an aromatic amine due to the presence of the aniline moiety.
The synthesis of 3-piperidin-1-ylaniline typically involves several chemical reactions. One common method is the reduction of a nitroaniline precursor. For instance, 3-methyl-4-nitroaniline can be reacted with piperidine under reducing conditions to yield 3-piperidin-1-ylaniline.
The molecular structure of 3-piperidin-1-ylaniline can be represented as follows:
This structure indicates the presence of a piperidine ring connected to an aromatic amine group, which is crucial for its chemical reactivity and biological activity.
The compound's data includes information on its solubility, stability under various conditions, and potential interactions with other chemical entities.
3-Piperidin-1-ylaniline can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of reagents and reaction conditions significantly influences the yield and purity of the final products .
The mechanism by which 3-piperidin-1-ylaniline exerts its biological effects typically involves interactions with specific biological targets such as enzymes or receptors.
In medicinal chemistry, compounds like 3-piperidin-1-ylaniline are often evaluated for their ability to inhibit certain biological pathways or to act as ligands for receptors involved in disease processes.
Relevant data on these properties can be sourced from chemical databases and empirical studies .
3-Piperidin-1-ylaniline has several applications:
The versatility of this compound makes it valuable in both academic research and industrial applications, particularly in developing new drugs and exploring novel synthetic pathways .
The compound commonly referred to as "3-Piperidin-1-ylaniline" is systematically named as 3-(piperidin-1-yl)aniline under IUPAC conventions [3] [6] [8]. Its molecular formula is C₁₁H₁₆N₂, with a molecular weight of 176.26 g/mol [4] [6]. The CAS registry number 27969-75-1 uniquely identifies this structure [3] [8]. Key isomeric forms arise from variations in piperidine-aniline connectivity:
Table 1: Isomeric Variations of Piperidine-Aniline Hybrids
Compound Name | CAS Number | Connectivity | Molecular Formula |
---|---|---|---|
3-(Piperidin-1-yl)aniline | 27969-75-1 | Aniline meta-N-piperidine | C₁₁H₁₆N₂ |
3-(Piperidin-2-yl)aniline | 1203797-19-6 | Aniline meta-C-piperidine | C₁₁H₁₆N₂ |
3-[2-(Piperidin-1-yl)ethoxy]aniline | 373824-23-8 | Ethoxy linker | C₁₃H₂₀N₂O |
Enantiomeric resolution is irrelevant for 3-(piperidin-1-yl)aniline due to its symmetrical piperidine linkage but becomes critical for unsymmetrical derivatives like piperidin-2-yl or -3-yl analogues [2] [10].
The hybrid structure integrates two pharmacologically significant moieties:
Table 2: Electronic Parameters of Key Functional Groups
Functional Group | Role in Hybrid | Electronic Properties | ALogP Contribution |
---|---|---|---|
Aniline (–NH₂) | Hydrogen-bond donor | Resonance electron donation; pKa ~4.5 | -0.3 |
Piperidine (tertiary N) | Hydrogen-bond acceptor | High basicity; pKa ~10.5 | +1.2 |
Benzene ring | Conjugation scaffold | Electron-rich (aniline-enhanced π-system) | +2.1 |
Lipophilicity, quantified by the ALogP value of 2.1 [4], arises from the hydrophobic benzene and piperidine rings, moderated by the polar aniline group. This balance supports blood-brain barrier permeability, aligning with optimal ALogD ranges (1.5–3.0) for CNS-targeting molecules [2] [4]. Spectroscopic signatures include:
Structural modifications significantly alter physicochemical and biological properties:
Table 3: Comparative Analysis of Substituted Piperidine-Aniline Derivatives
Compound | Substituent | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
3-(Piperidin-1-yl)aniline | None | 176.26 | Reference compound |
3-[2-(Piperidin-1-yl)ethoxy]aniline | Ethoxy linker | 220.31 | Enhanced flexibility; higher PSA |
2-(3-(Ethoxymethyl)piperidin-1-yl)aniline | Ethoxymethyl side chain | 234.34 | Steric bulk; altered lipophilicity |
4-(Piperidine-3-yl)aniline | para linkage | 176.26 | Stronger electronic coupling |
Synthetic routes diverge based on substitutions:
These modifications showcase how minor structural changes tailor piperidine-aniline hybrids for specific applications in medicinal chemistry (e.g., acetylcholine transporter targeting) or materials science [2] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5